molecular formula C18H19N3O5S B2653650 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 941983-84-2

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B2653650
CAS No.: 941983-84-2
M. Wt: 389.43
InChI Key: RCJAUIAESCZTQK-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound characterized by the presence of a thiazinan ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazinan ring through a cyclization reaction, followed by the introduction of the nitro group and the benzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
  • 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-phenylamine
  • 2-(1,1-dioxo-λ6-[1,2]thiazinan-2-yl)-aniline

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiazinan ring, nitro group, and benzamide moiety sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-12-14(4-9-17(13)21(23)24)18(22)19-15-5-7-16(8-6-15)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJAUIAESCZTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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